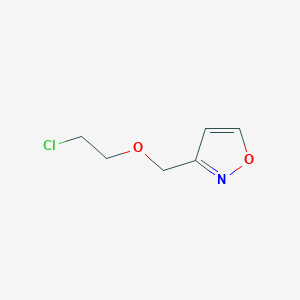

3-(2-Chloroethoxymethyl)isoxazole

Description

Properties

Molecular Formula |

C6H8ClNO2 |

|---|---|

Molecular Weight |

161.58 g/mol |

IUPAC Name |

3-(2-chloroethoxymethyl)-1,2-oxazole |

InChI |

InChI=1S/C6H8ClNO2/c7-2-4-9-5-6-1-3-10-8-6/h1,3H,2,4-5H2 |

InChI Key |

AKCNDRCQOYBBGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1COCCCl |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

The isoxazole ring system is known for its diverse biological activities, and 3-(2-Chloroethoxymethyl)isoxazole is no exception. Research has shown that isoxazole derivatives can exhibit:

- Anticancer Properties : Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, compounds similar to 3-(2-Chloroethoxymethyl)isoxazole have been evaluated for their effectiveness against breast cancer (MCF-7) and cervical cancer (HeLa) cells, showing significant inhibitory effects on cell proliferation .

- Anti-inflammatory Effects : Isoxazole compounds have been synthesized and tested for their anti-inflammatory properties. The evaluation often involves the carrageenan-induced paw edema method, where several derivatives have shown promising results in reducing inflammation .

- Antimicrobial Activity : Some studies highlight the potential of isoxazole derivatives to act as antimicrobial agents. This has implications for developing new antibiotics or treatments for infections, particularly in an era of increasing antibiotic resistance .

Synthetic Methodologies

The synthesis of 3-(2-Chloroethoxymethyl)isoxazole can be achieved through various chemical reactions. Notably:

- One-Pot Reactions : Efficient one-pot synthesis methods have been developed that allow for the creation of isoxazole derivatives with high yields under mild conditions. These methods often involve the cyclization of oximes or other precursors in the presence of catalysts like copper or gold .

- Functional Group Compatibility : The synthetic routes employed allow for a wide range of functional groups to be incorporated into the isoxazole structure, enhancing its versatility for further modifications and applications in drug development .

Therapeutic Applications

The therapeutic potential of 3-(2-Chloroethoxymethyl)isoxazole is being actively explored:

- Cancer Treatment : The ability of this compound to inhibit cancer cell growth positions it as a candidate for further development as an anticancer agent. Studies have indicated that modifications to the isoxazole structure can enhance its selectivity and potency against specific cancer types .

- Pain Management : Isoxazole derivatives with analgesic properties are being investigated for their potential use in pain relief therapies. Their mechanism often involves selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling .

Case Studies and Research Findings

A number of case studies illustrate the effectiveness and potential applications of 3-(2-Chloroethoxymethyl)isoxazole:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 3-(2-Chloroethoxymethyl)isoxazole and its analogs based on substituents and biological activities:

Physicochemical Properties

- Melting Points : Analogs like 3-(2-acetyloxy-substitutedphenyl) derivatives exhibit melting points around 138°C , while 3,5-disubstituted isoxazoles in vary widely (e.g., 3-pentyl derivatives: lower lipophilicity vs. naphthalenyl: higher rigidity).

- Spectral Data : IR and NMR spectra of styrylisoxazole derivatives () reveal characteristic peaks for C=O (1730–1710 cm⁻¹) and isoxazole C-H (δ 6.55–6.90 ppm), aiding structural confirmation.

Preparation Methods

Nitrile Oxide and Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes is a cornerstone for constructing isoxazole rings. For 3-(2-chloroethoxymethyl)isoxazole, this method involves:

-

Step 1 : Generation of nitrile oxide in situ from hydroxamoyl chlorides or aldoximes.

-

Step 2 : Reaction with a propargyl ether derivative (e.g., propargyl 2-chloroethyl ether) under catalytic conditions.

A solvent-free mechanochemical approach using a Cu/AlO nanocomposite catalyst (ball-milling, 25–60°C) achieves high regioselectivity for 3,5-disubstituted isoxazoles. Yield optimization (75–95%) depends on the alkyne’s electronic properties and nitrile oxide stability.

Key Data :

Post-Functionalization of Hydroxymethyl Isoxazole Precursors

Hydroxymethyl Isoxazole Synthesis

Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, synthesized via cycloaddition of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate and propargyl alcohol, serves as a key intermediate. The hydroxymethyl group is subsequently modified:

Chlorination and Alkylation

-

Chlorination : Treatment with thionyl chloride (SOCl) converts the hydroxymethyl group (-CHOH) to chloromethyl (-CHCl).

-

Ethoxylation : Reacting chloromethyl-isoxazole with ethylene oxide or 2-chloroethanol introduces the 2-chloroethoxy moiety.

Example Protocol :

-

Hydroxymethyl-isoxazole (1 mmol) is stirred with SOCl (2.5 mmol) in dry dichloromethane at 0°C for 2 hours.

-

After quenching with ice, the chloromethyl intermediate is isolated (yield: 85–90%).

-

Alkylation with 2-chloroethanol (1.2 eq) and KCO in DMF at 80°C for 6 hours yields 3-(2-chloroethoxymethyl)isoxazole (yield: 70–75%).

Halogenation of Propargyl Alcohol Derivatives

Propargyl Chloroethyl Ether Preparation

Propargyl alcohol is alkylated with 1-bromo-2-chloroethane under basic conditions (KCO, DMF, 60°C). The resulting propargyl 2-chloroethyl ether undergoes cycloaddition with nitrile oxides to form the target compound.

Optimization Insights :

-

Excess base (>1.5 eq) minimizes side reactions (e.g., polymerization).

-

Microwave-assisted reactions reduce time from 12 hours to 30 minutes.

Catalytic Methods Using Tetrabutyl Urea

One-Pot Halogenation-Cyclization

A Chinese patent (CN1535960A) outlines a method for analogous isoxazole formyl chlorides:

-

Reactants : 3-(2-Chlorophenyl)-5-methyl-4-isoxazole formic acid, bis(trichloromethyl) carbonate, and tetrabutyl urea.

-

Conditions : 145–150°C in orthodichlorobenzene.

-

Yield : 96% with HPLC purity >99%.

Adaptation for 3-(2-Chloroethoxymethyl)isoxazole :

Replacing the formic acid derivative with a hydroxymethyl precursor and optimizing chloroethyl group incorporation could achieve similar efficiency.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | High regioselectivity, scalable | Requires specialized catalysts | 75–95% |

| Post-Functionalization | Flexible intermediate use | Multi-step, lower overall yield | 70–85% |

| Halogenation-Alkylation | Direct chloroethyl incorporation | Side reactions with propargyl | 65–80% |

| Catalytic (Urea) | High purity, one-pot | High-temperature conditions | 90–96% |

Mechanistic Considerations

Q & A

Q. What synthetic methodologies are employed to prepare 3-(2-Chloroethoxymethyl)isoxazole, and how can regioselectivity be optimized?

The synthesis typically involves cyclization reactions of oxime intermediates under controlled conditions. For example, sodium hydroxide and substituted aldehydes can generate oximes, which are cyclized using dichloromethane, triethylamine, and N-chlorosuccinimide to yield chloromethyl isoxazole derivatives . Regioselectivity can be improved by adjusting solvents (e.g., polar aprotic solvents) and acid-binding agents (e.g., tertiary amines), as demonstrated in analogous isoxazole syntheses .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of 3-(2-Chloroethoxymethyl)isoxazole?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation . X-ray crystallography provides precise bond lengths and angles, as seen in related benzisoxazole derivatives. For instance, planar isoxazole rings and substituent orientations (e.g., chloro(phenyl)methyl groups) are validated through crystallographic data .

Q. How does 3-(2-Chloroethoxymethyl)isoxazole interact with glutathione-dependent enzymes in preliminary assays?

Enzyme inhibition studies (e.g., glutathione reductase (GR) and glutathione S-transferase (GST)) involve measuring IC50 values. Derivatives like 3-(4-chlorophenyl)isoxazole show uncompetitive inhibition (IC50 = 0.059 μM for GR), while brominated analogs exhibit competitive inhibition (IC50 = 0.099 μM for GST) via active-site interactions .

Advanced Research Questions

Q. How do substituent variations at the 3-position influence inhibitory potency against glutathione-dependent enzymes?

Minor structural changes significantly alter activity. For example, 3-(4-chlorophenyl)isoxazole inhibits GR twice as effectively as its 5-position analog due to chlorine placement affecting substrate binding . Bromine substitution enhances GST inhibition by 50% compared to chlorine, highlighting the role of halogen electronegativity and steric effects .

Q. What computational approaches are used to model the molecular dynamics and binding interactions of this compound?

Density functional theory (DFT) and MP2 methods analyze photodissociation pathways and electron distribution in isoxazole derivatives. These studies reveal heterocyclic stability and interactions with enzyme active sites (e.g., hydrogen bonding with GR’s Arg residues) . Molecular docking further predicts binding affinities based on crystallographic data .

Q. How does the crystal structure of benzisoxazole analogs inform reactivity and regioselectivity in derivatization reactions?

Crystallographic studies show that exocyclic angles (e.g., C10—C9—C3 = 113.4°) and intramolecular interactions (e.g., Cl⋯H4 = 3.12 Å) influence reactivity. Planar isoxazole rings facilitate electrophilic substitutions, while substituent orientation (e.g., phenyl ring dihedral angles) dictates steric accessibility .

Q. What strategies resolve contradictions in reported inhibition mechanisms (e.g., uncompetitive vs. semi-competitive)?

Mechanistic discrepancies arise from assay conditions and structural variants. For example, 3-(4-chlorophenyl)isoxazole’s uncompetitive inhibition (binding to the enzyme-substrate complex) contrasts with semi-competitive behavior in other analogs. Detailed kinetic assays (e.g., varying substrate/inhibitor concentrations) and X-ray co-crystallography are critical for validation .

Methodological Notes

- Enzyme Assays : Use purified human erythrocyte-derived GR/GST with NADPH consumption monitored spectrophotometrically .

- Synthetic Optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., Et3N vs. K2CO3) to enhance yields (31–92%) .

- Computational Modeling : Combine DFT with molecular dynamics simulations to predict substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.